molecular formula C4H8O4S B3420259 trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide CAS No. 1807940-18-6

trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide

Cat. No.: B3420259
CAS No.: 1807940-18-6
M. Wt: 152.17 g/mol
InChI Key: LDVDYVUZEKIBDP-IMJSIDKUSA-N
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Description

trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide: is a sulfur-containing heterocyclic compound with the molecular formula C4H8O4S. This compound is known for its unique structure, which includes a tetrahydrothiophene ring with two hydroxyl groups at the 3 and 4 positions and a sulfone group at the 1 position. It is a valuable compound in organic synthesis and material science due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide typically involves the acid-catalyzed reaction of 2,5-dihydrothiophene 1,1-dioxide with hydrogen peroxide. This method is reproducible and has been well-documented in the literature . The reaction conditions often include the use of acetic or formic acid as catalysts, which help in the formation of the desired diol compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively detailed, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-thiaglutaraldehyde 3,3-dioxide.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The hydroxyl groups can participate in substitution reactions with nucleophiles, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the hydroxyl groups under acidic or basic conditions.

Major Products:

    Oxidation: 3-thiaglutaraldehyde 3,3-dioxide.

    Reduction: Tetrahydrothiophene derivatives with sulfide groups.

    Substitution: Various substituted tetrahydrothiophene derivatives.

Scientific Research Applications

Chemistry: trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide is used as a building block in organic synthesis. Its unique structure allows it to participate in various cycloaddition reactions, making it valuable for constructing complex molecules.

Biology and Medicine: The compound’s reactivity and ability to form derivatives make it useful in medicinal chemistry for developing new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide involves its reactivity as a diene in [4+2] cycloaddition reactions. This reactivity allows it to form complex cyclic structures through interactions with dienophiles. The compound’s molecular targets and pathways are primarily related to its ability to participate in these cycloaddition reactions, which are fundamental in organic synthesis and material science.

Comparison with Similar Compounds

    Tetrahydrothiophene-1,1-dioxide: Similar in structure but lacks the hydroxyl groups at the 3 and 4 positions.

    3,4-Epoxytetrahydrothiophene-1,1-dioxide: An epoxide derivative with different reactivity and applications.

Uniqueness: trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide is unique due to the presence of both hydroxyl and sulfone groups, which provide it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

(3R,4R)-1,1-dioxothiolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDYVUZEKIBDP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212908
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807940-18-6, 14176-47-7
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807940-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14176-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-tetrahydrothiophene-3,4-diol 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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